molecular formula C7H4ClFN2O B3219841 2H-Pyrrolo[2,3-b]pyridin-2-one, 6-chloro-4-fluoro-1,3-dihydro- CAS No. 1190321-07-3

2H-Pyrrolo[2,3-b]pyridin-2-one, 6-chloro-4-fluoro-1,3-dihydro-

Cat. No.: B3219841
CAS No.: 1190321-07-3
M. Wt: 186.57 g/mol
InChI Key: ALIYPMUCBHSMAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Pyrrolo[2,3-b]pyridin-2-one, 6-chloro-4-fluoro-1,3-dihydro- is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by its fused pyrrole and pyridine rings, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrrolo[2,3-b]pyridin-2-one, 6-chloro-4-fluoro-1,3-dihydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-chloro-4-fluoro-2-nitropyridine with ethyl acetoacetate in the presence of a base, followed by reduction and cyclization to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

2H-Pyrrolo[2,3-b]pyridin-2-one, 6-chloro-4-fluoro-1,3-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amino derivatives .

Scientific Research Applications

2H-Pyrrolo[2,3-b]pyridin-2-one, 6-chloro-4-fluoro-1,3-dihydro- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for targeting specific enzymes and receptors.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2H-Pyrrolo[2,3-b]pyridin-2-one, 6-chloro-4-fluoro-1,3-dihydro- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, including the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
  • 5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-one
  • 6-Fluoro-1H-pyrrolo[2,3-b]pyridin-2-one

Uniqueness

2H-Pyrrolo[2,3-b]pyridin-2-one, 6-chloro-4-fluoro-1,3-dihydro- is unique due to the presence of both chlorine and fluorine atoms, which enhance its reactivity and potential for diverse chemical modifications. This dual substitution pattern distinguishes it from other similar compounds and contributes to its versatility in various applications .

Properties

IUPAC Name

6-chloro-4-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2O/c8-5-2-4(9)3-1-6(12)11-7(3)10-5/h2H,1H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALIYPMUCBHSMAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(NC1=O)N=C(C=C2F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001185685
Record name 6-Chloro-4-fluoro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001185685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190321-07-3
Record name 6-Chloro-4-fluoro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190321-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-4-fluoro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001185685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-Pyrrolo[2,3-b]pyridin-2-one, 6-chloro-4-fluoro-1,3-dihydro-
Reactant of Route 2
2H-Pyrrolo[2,3-b]pyridin-2-one, 6-chloro-4-fluoro-1,3-dihydro-
Reactant of Route 3
2H-Pyrrolo[2,3-b]pyridin-2-one, 6-chloro-4-fluoro-1,3-dihydro-
Reactant of Route 4
2H-Pyrrolo[2,3-b]pyridin-2-one, 6-chloro-4-fluoro-1,3-dihydro-
Reactant of Route 5
2H-Pyrrolo[2,3-b]pyridin-2-one, 6-chloro-4-fluoro-1,3-dihydro-
Reactant of Route 6
2H-Pyrrolo[2,3-b]pyridin-2-one, 6-chloro-4-fluoro-1,3-dihydro-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.